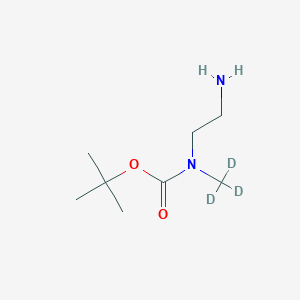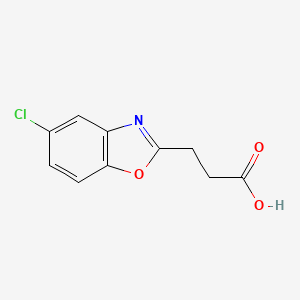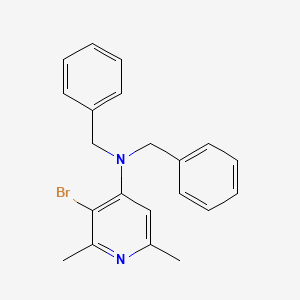
N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine is an organic compound with the molecular formula C20H19BrN2. This compound is characterized by a pyridine ring substituted with bromine, two methyl groups, and a dibenzylamine moiety. It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine typically involves the bromination of 2,6-dimethylpyridine followed by the introduction of the dibenzylamine group. One common method involves the following steps:
Bromination: 2,6-dimethylpyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2,6-dimethylpyridine.
Amination: The brominated product is then reacted with dibenzylamine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N,N-dibenzyl-3-methoxy-2,6-dimethylpyridin-4-amine.
Oxidation: Products include N,N-dibenzyl-3-bromo-2,6-dimethylpyridine N-oxide.
Reduction: Products include this compound derivatives with reduced functional groups.
Applications De Recherche Scientifique
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The bromine and dibenzylamine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dibenzyl-3-bromoaniline: Similar structure but lacks the pyridine ring.
3-Bromo-2,6-dimethylpyridine: Lacks the dibenzylamine group.
N,N-Dimethylpyridin-4-amine: Lacks the bromine and dibenzyl groups.
Uniqueness
N,N-Dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine is unique due to the combination of its bromine, dibenzylamine, and pyridine moieties. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in its simpler analogs.
Propriétés
Formule moléculaire |
C21H21BrN2 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
N,N-dibenzyl-3-bromo-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C21H21BrN2/c1-16-13-20(21(22)17(2)23-16)24(14-18-9-5-3-6-10-18)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3 |
Clé InChI |
NTBOTVQSVYDCLL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C)Br)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-ethoxy-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B14039190.png)
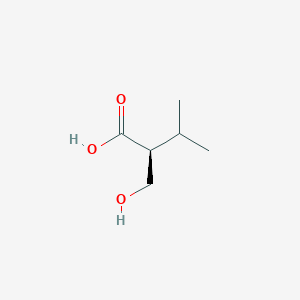
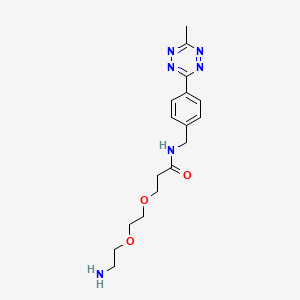

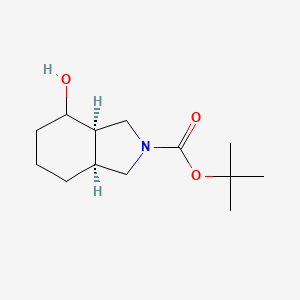
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)
